N-(6-oxopiperidin-3-yl)prop-2-enamide
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Overview
Description
N-(6-oxopiperidin-3-yl)prop-2-enamide is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a piperidine ring with an oxo group at the 6-position and a prop-2-enamide group attached to the 3-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine-3-carboxylic acid as the starting material.
Oxidation: The piperidine ring is oxidized to introduce the oxo group at the 6-position.
Amide Formation: The carboxylic acid group is then converted to an amide group by reacting with prop-2-enamide under appropriate conditions, such as using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed to convert the oxo group to a hydroxyl group.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine-3,6-dione derivatives.
Reduction Products: Piperidine-3,6-diol derivatives.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Mechanism of Action
Target of Action
The primary target of N-(6-oxopiperidin-3-yl)prop-2-enamide is currently unknown. The compound is a new synthetic analogue of fentanyl , suggesting that it may have similar targets, such as the opioid receptors.
Result of Action
The molecular and cellular effects of this compound’s action are not well understood. If it acts similarly to fentanyl, it could potentially produce analgesic effects by binding to opioid receptors and inhibiting pain signaling. This is speculative and requires further investigation .
Scientific Research Applications
N-(6-oxopiperidin-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide: This compound has a thiazole ring attached to the piperidine ring.
2-(6-oxopiperidin-3-yl)acetic acid: This compound features an acetic acid group instead of the prop-2-enamide group.
N-(6-oxopiperidin-3-yl)-3-(4-propan-2-ylphenyl)butanamide: This compound has a butanamide group and a phenyl ring with an isopropyl group.
Uniqueness: N-(6-oxopiperidin-3-yl)prop-2-enamide is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industry.
Properties
IUPAC Name |
N-(6-oxopiperidin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-7(11)10-6-3-4-8(12)9-5-6/h2,6H,1,3-5H2,(H,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCWLVBJDWUFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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